Ecamsule ditriethanolamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ecamsule ditriethanolamine, also known as Ecamsule Triethanolamine , is an organic compound that is added to many sunscreens to filter out UVA rays . It is a benzylidene camphor derivative, many of which are known for their excellent photostability . It was first approved in 2020 .

Synthesis Analysis

A method for synthesizing dried ecamsule powder has been disclosed . The process involves forming an ethanol solution in which Ecamsule is dissolved, injecting liquid carbon dioxide into a chamber to form a fluid flow of supercritical carbon dioxide, and spraying the ethanol solution into the chamber . This method is efficient in energy consumption, inexpensive, fast, and can minimize the destruction of organic molecules .

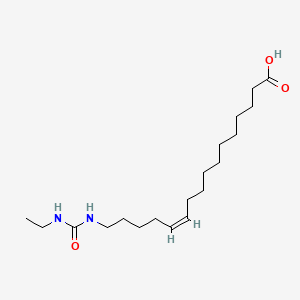

Molecular Structure Analysis

The molecular formula of Ecamsule is C28H34O8S2 . The molecular weight is 562.69 . The structure of Ecamsule is complex, with multiple carbon, hydrogen, oxygen, and sulfur atoms arranged in a specific configuration .

Chemical Reactions Analysis

When exposed to UV, Ecamsule undergoes reversible photoisomerization followed by photoexcitation . The absorbed UV is then released as thermal energy, without penetrating the skin, thereby protecting the skin from UV exposure .

Physical And Chemical Properties Analysis

The molar mass of Ecamsule is 562.69 . It is stored at room temperature . The molecular formula of this compound is C28H34O8S2.2C6H15NO3 and its molecular weight is 861.071 .

Mechanism of Action

Ecamsule ditriethanolamine works by absorbing UV radiation and converting it into less harmful energy. It does this by undergoing a photochemical reaction that results in the release of heat. The compound has a high molar extinction coefficient, which means that it absorbs a large amount of UV radiation. This property makes it an effective UV filter.

Biochemical and Physiological Effects

This compound has been shown to have low toxicity and is well-tolerated by the skin. It does not penetrate the skin to a significant extent and is not absorbed into the bloodstream. The compound has been found to have antioxidant properties, which may help to protect the skin from damage caused by free radicals. It has also been shown to have anti-inflammatory effects, which may help to reduce skin inflammation and redness.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ecamsule ditriethanolamine in lab experiments is its stability. The compound is not easily degraded by environmental factors such as light and heat, making it a reliable UV filter. However, one limitation of using this compound in lab experiments is its solubility. The compound is not very soluble in water, which may make it difficult to incorporate into certain formulations.

Future Directions

There are several areas of future research that could be explored with regards to ecamsule ditriethanolamine. One potential direction is to investigate the compound's efficacy in protecting the skin from infrared radiation. Another area of interest is to explore the use of this compound in combination with other UV filters to enhance its photoprotective properties. Additionally, further research could be done to investigate the anti-inflammatory and antioxidant properties of the compound, and their potential applications in the treatment of skin conditions such as acne and rosacea.

Conclusion

This compound is a highly effective and stable UV filter that is widely used in cosmetic products. Its mechanism of action involves absorbing UV radiation and converting it into less harmful energy. The compound has been found to have low toxicity and is well-tolerated by the skin. While there are limitations to its use in lab experiments, this compound has several potential applications in the field of dermatology. Further research is needed to fully explore its photoprotective properties and potential therapeutic benefits.

Synthesis Methods

The synthesis of ecamsule ditriethanolamine involves the reaction of 3-benzylidene camphor and diethanolamine. The reaction takes place in the presence of a catalyst, which is usually a strong acid such as sulfuric acid. The product obtained is then purified through recrystallization or column chromatography. The purity of the final product is determined using analytical techniques such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Scientific Research Applications

Ecamsule ditriethanolamine has been extensively studied for its photoprotective properties. It is used in a variety of cosmetic products such as sunscreens, moisturizers, and anti-aging creams. The compound has been shown to be highly effective in protecting the skin from UVA and UVB radiation. It has also been found to be stable under different environmental conditions, making it an ideal candidate for use in cosmetic formulations.

Safety and Hazards

properties

IUPAC Name |

2-[bis(2-hydroxyethyl)amino]ethanol;[3-[[4-[[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34O8S2.2C6H15NO3/c1-25(2)21-9-11-27(25,15-37(31,32)33)23(29)19(21)13-17-5-7-18(8-6-17)14-20-22-10-12-28(24(20)30,26(22,3)4)16-38(34,35)36;2*8-4-1-7(2-5-9)3-6-10/h5-8,13-14,21-22H,9-12,15-16H2,1-4H3,(H,31,32,33)(H,34,35,36);2*8-10H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNCJQBCYKLERPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)C=C4C5CCC(C4=O)(C5(C)C)CS(=O)(=O)O)CS(=O)(=O)O)C.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64N2O14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

861.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92841-53-7 |

Source

|

| Record name | Ecamsule ditriethanolamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac 8alpha-[Delta-5(10)]-Norgestrel](/img/structure/B585053.png)